N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide
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Description
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are also recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets leading to their anti-infective activities . The compound likely interacts with its targets, causing changes that result in its anti-infective activity.
Biochemical Pathways
Given its anti-infective activity, it can be inferred that it likely affects the biochemical pathways related to the life cycle of the infectious agents it targets .
Pharmacokinetics
The synthesis of nitrogen- and oxygen-containing scaffolds, which this compound is a part of, has gained momentum due to their versatility in drug discovery .
Result of Action
Given its anti-infective activity, it can be inferred that it likely inhibits the growth or replication of the infectious agents it targets .
Biological Activity
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C17H20N4O2
- Molecular Weight: 312.37 g/mol
- CAS Number: 1448036-83-6
The presence of the 1,2,4-oxadiazole ring is significant as it contributes to the compound's biological properties. The oxadiazole moiety is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.
Anticancer Activity
Research has highlighted the anticancer potential of oxadiazole derivatives. The compound this compound exhibits promising cytotoxic effects against various cancer cell lines. The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymatic Activity: Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Induction of Apoptosis: Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
Antimicrobial Activity
The biological activity of oxadiazoles extends beyond anticancer effects. Compounds containing the oxadiazole moiety have demonstrated significant antimicrobial properties against both bacterial and fungal strains. For instance:
- Bacterial Inhibition: Certain derivatives have shown effectiveness against pathogens like Escherichia coli and Pseudomonas aeruginosa .
- Fungal Inhibition: Some studies report antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial action .
Synthesis and Characterization
A series of studies have focused on synthesizing new oxadiazole derivatives and characterizing their biological activities. For instance:
- Synthesis Methodology: Various synthetic routes have been explored to obtain substituted oxadiazoles with enhanced bioactivity . These methods often involve multi-step reactions that modify the oxadiazole core to improve potency.
- Biological Screening: Newly synthesized compounds are typically screened for their antibacterial and anticancer activities using standardized assays. For example, compounds were tested against different cancer cell lines, revealing IC50 values that indicate their potency .
Comparative Activity Table
Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | 10 | Effective against E. coli | Inhibition of HDAC |
Other Oxadiazole Derivative A | 15 | Effective against C. albicans | Apoptosis induction |
Other Oxadiazole Derivative B | 8 | Effective against P. aeruginosa | Enzyme inhibition |
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-18-16(22-20-12)11-14-9-5-6-10-15(14)19-17(21)13-7-3-2-4-8-13/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQNMLATILJWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.